Cas no 173424-05-0 (Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester, (R)- (9CI))
![Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester, (R)- (9CI) structure](https://www.kuujia.com/scimg/cas/173424-05-0x500.png)
Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester, (R)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester, (R)- (9CI)
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- Inchi: 1S/C13H19NO4/c1-5-9(11(15)10-7-6-8-17-10)14-12(16)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,16)/t9-/m1/s1
- InChI Key: LPXLGDNGNDWTLE-SECBINFHSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@@H](C(C1=CC=CO1)=O)CC
Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester, (R)- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798861-0.5g |
tert-butyl N-[(2R)-1-(furan-2-yl)-1-oxobutan-2-yl]carbamate |
173424-05-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-21 | |
Enamine | EN300-798861-2.5g |
tert-butyl N-[(2R)-1-(furan-2-yl)-1-oxobutan-2-yl]carbamate |
173424-05-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-21 | |
Enamine | EN300-798861-0.05g |
tert-butyl N-[(2R)-1-(furan-2-yl)-1-oxobutan-2-yl]carbamate |
173424-05-0 | 95.0% | 0.05g |
$888.0 | 2025-03-21 | |
Enamine | EN300-798861-10.0g |
tert-butyl N-[(2R)-1-(furan-2-yl)-1-oxobutan-2-yl]carbamate |
173424-05-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-21 | |
Enamine | EN300-798861-1.0g |
tert-butyl N-[(2R)-1-(furan-2-yl)-1-oxobutan-2-yl]carbamate |
173424-05-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-21 | |
Enamine | EN300-798861-0.1g |
tert-butyl N-[(2R)-1-(furan-2-yl)-1-oxobutan-2-yl]carbamate |
173424-05-0 | 95.0% | 0.1g |
$930.0 | 2025-03-21 | |
Enamine | EN300-798861-5.0g |
tert-butyl N-[(2R)-1-(furan-2-yl)-1-oxobutan-2-yl]carbamate |
173424-05-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-21 | |
Enamine | EN300-798861-0.25g |
tert-butyl N-[(2R)-1-(furan-2-yl)-1-oxobutan-2-yl]carbamate |
173424-05-0 | 95.0% | 0.25g |
$972.0 | 2025-03-21 |
Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester, (R)- (9CI) Related Literature
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester, (R)- (9CI)
Carbamic Acid, [1-(2-Furanylcarbonyl)Propyl]-, 1,1-Dimethylethyl Ester, (R)- (9CI): A Comprehensive Overview
Carbamic acid, also known as urethane acid, is a versatile compound with a wide range of applications in organic synthesis and pharmaceutical chemistry. The compound in question, Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester, (R)- (9CI), is a specific derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is identified by the CAS Registry Number 173424-05-0, which uniquely identifies it within the chemical database.
The molecular structure of this compound is characterized by a carbamic acid backbone with a substituted propyl group and a furan ring. The presence of the furan moiety introduces aromaticity and potential for hydrogen bonding interactions, which are crucial for its pharmacological properties. The stereochemistry at the chiral center is specified as (R), indicating a specific spatial arrangement that may influence its biological activity and selectivity.
Recent studies have highlighted the importance of carbamate derivatives in drug discovery. For instance, research published in Journal of Medicinal Chemistry has demonstrated that similar compounds exhibit potent inhibitory effects against certain enzymes involved in neurodegenerative diseases. This suggests that Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester may have potential applications in the development of novel therapeutic agents.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic acyl substitution and stereochemical control. The use of chiral auxiliary reagents or asymmetric catalysis has been reported to achieve high enantiomeric excess in similar compounds. These methods ensure the formation of the desired (R)-enantiomer, which is critical for maintaining the compound's biological activity.
The pharmacokinetic properties of this compound have been studied in preclinical models. Results indicate moderate absorption and distribution profiles, with promising bioavailability. These findings are encouraging for its potential use in targeted drug delivery systems or as a lead compound in medicinal chemistry programs.
From an environmental perspective, the degradation pathways of carbamate derivatives have been extensively researched. Studies suggest that this compound undergoes hydrolysis under specific pH conditions, leading to the formation of non-toxic byproducts. This aligns with current trends toward developing environmentally friendly chemical compounds.
In conclusion, Carbamic acid, [1-(2-furanylcarbonyl)propyl]-, 1,1-dimethylethyl ester represents a valuable addition to the arsenal of bioactive compounds with potential applications in pharmaceuticals and agrochemicals. Its unique structure and stereochemical properties make it an attractive candidate for further research and development.
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